Class-Level Dopamine D3 Receptor Affinity of Benzothiophene Morpholines
While direct quantitative data for the exact compound 4-(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)-2,6-dimethylmorpholine is absent from the available primary literature, its core scaffold is a validated pharmacophore for high-affinity dopamine D3 receptor binding. A closely related class of benzothiophene morpholine analogues, designed as dopamine D3 receptor-selective ligands, has demonstrated high affinity in radioligand binding assays [1]. This provides a class-level inference that the target compound, possessing a similar core, may exhibit comparable dopaminergic activity.
| Evidence Dimension | Dopamine D3 receptor affinity |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Class of benzothiophene morpholine analogues (specific lead compounds from Cai et al., 2022) show high D3R affinity. |
| Quantified Difference | Not calculable without direct head-to-head data. |
| Conditions | Radioligand binding assays as described in Cai et al., 2022 [1]. |
Why This Matters
This class-level evidence supports the compound's utility as a tool in probing dopamine D3 receptor function, an established target for anti-addiction therapeutics.
- [1] Cai, J., Wang, Y., Chen, X., & Ji, M. (2022). New class of benzothiophene morpholine analogues with high selectivity and affinity were designed and evaluated for anti‐drug addiction. Chemical Biology & Drug Design, 99, 634-649. View Source
